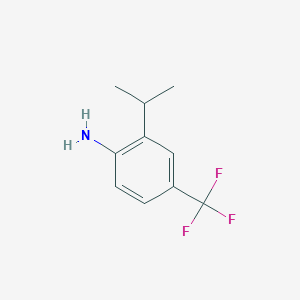

2-Isopropyl-4-(trifluoromethyl)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12F3N |

|---|---|

Molecular Weight |

203.20 g/mol |

IUPAC Name |

2-propan-2-yl-4-(trifluoromethyl)aniline |

InChI |

InChI=1S/C10H12F3N/c1-6(2)8-5-7(10(11,12)13)3-4-9(8)14/h3-6H,14H2,1-2H3 |

InChI Key |

AICMMPXCZQMMCK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)C(F)(F)F)N |

Origin of Product |

United States |

Foundational & Exploratory

2-Isopropyl-4-(trifluoromethyl)aniline chemical structure and properties

Primary CAS: 1101062-04-7 Synonyms: 2-Isopropyl-4-(trifluoromethyl)benzenamine; 4-Amino-3-isopropylbenzotrifluoride Molecular Formula: C₁₀H₁₂F₃N Molecular Weight: 203.20 g/mol [1][2]

Executive Summary

This technical guide profiles 2-Isopropyl-4-(trifluoromethyl)aniline , a specialized fluorinated intermediate critical in the synthesis of next-generation agrochemicals and kinase-targeted pharmaceuticals.[1][2] Distinguished by its unique substitution pattern, this molecule combines the lipophilic, metabolic stability of the trifluoromethyl group (-CF₃) with the steric bulk of an isopropyl group ortho to the amine. This specific architecture makes it a high-value scaffold for modulating binding affinity in hydrophobic pockets of enzymes (e.g., kinases) and increasing the environmental persistence of herbicides.

Molecular Architecture & Physiochemical Profile[1][3]

The functional utility of 2-isopropyl-4-(trifluoromethyl)aniline stems from the interplay between its electronic and steric features.[1][2]

Structure-Activity Relationship (SAR) Logic[1][2]

-

The Aniline Handle (-NH₂): Serves as the primary nucleophile for downstream derivatization (e.g., urea formation, amide coupling, or heterocycle construction).

-

The Trifluoromethyl Group (-CF₃): Located para to the amine, it exerts a strong electron-withdrawing effect (

), lowering the pKa of the aniline nitrogen compared to unsubstituted aniline. This reduces oxidative metabolism and increases lipophilicity (LogP). -

The Isopropyl Group (-CH(CH₃)₂): Located ortho to the amine, it introduces significant steric hindrance. This "ortho-effect" restricts rotation around the C-N bond in downstream amides/ureas, locking active conformations—a critical strategy in designing atropisomeric drugs or rigidifying inhibitor binding.[2]

Physiochemical Data Table

Data represents consensus values derived from computational models and analogue comparisons.[1]

| Property | Value | Technical Note |

| Appearance | Pale yellow to colorless liquid | Darkens upon oxidation/light exposure.[1][2] |

| Boiling Point | ~235–240 °C (760 mmHg) | Extrapolated from 4-(trifluoromethyl)aniline (185°C) + isopropyl shift.[1] |

| Density | 1.18 ± 0.05 g/cm³ | Denser than water due to fluorination.[2] |

| pKa (Conjugate Acid) | ~3.5–4.0 | Lower than aniline (4.6) due to -CF₃ withdrawing effect.[1][2] |

| LogP | 3.2 ± 0.3 | Highly lipophilic; excellent membrane permeability.[2] |

| H-Bond Donors | 2 | Primary amine.[1][2] |

| H-Bond Acceptors | 3 | Nitrogen + 3 Fluorines.[1][2] |

Synthetic Routes & Process Chemistry

The synthesis of 2-isopropyl-4-(trifluoromethyl)aniline presents a classic problem in regioselectivity. Two primary routes are recommended depending on the scale and purity requirements.

Route A: Direct Regioselective Alkylation (Industrial Scale)

This method utilizes the synergistic directing effects of the substituents on the starting material, 4-(trifluoromethyl)aniline .

-

Causality: The amino group (-NH₂) is a strong ortho/para activator.[1][2] The trifluoromethyl group (-CF₃) is a meta deactivator.[1][2]

-

Regiochemistry: Position 2 is ortho to the activator and meta to the deactivator.[2] Both groups direct the incoming electrophile to this position, making the reaction highly selective.

Protocol:

-

Charge: Load 4-(trifluoromethyl)aniline (1.0 eq) and a Lewis Acid catalyst (AlCl₃ or Zeolite Y, 0.2 eq) into a high-pressure reactor.

-

Alkylation: Pressurize with Propylene gas (or add Isopropyl Chloride dropwise) at 150–180°C.

-

Workup: Quench with ice water, basify with NaOH to liberate the free amine, and extract with toluene.

-

Purification: Fractional distillation is required to separate the mono-isopropyl product from the 2,6-diisopropyl impurity.[1][2]

Route B: Suzuki-Miyaura Coupling (Precision Research)

For drug discovery applications requiring >99% isomeric purity, a cross-coupling approach is preferred to avoid over-alkylation.

Protocol:

-

Starting Material: 2-Bromo-4-(trifluoromethyl)aniline.[1][2]

-

Coupling: React with Isopropenylboronic acid pinacol ester using Pd(dppf)Cl₂ (5 mol%) and K₂CO₃ (3 eq) in Dioxane/Water (4:1) at 90°C.

-

Reduction: The resulting intermediate (2-isopropenyl-4-(trifluoromethyl)aniline) is hydrogenated (H₂, Pd/C) in MeOH to yield the isopropyl product.[1][2]

Visualization of Chemical Logic

The following diagram illustrates the synthesis logic and the SAR decision matrix used by medicinal chemists when selecting this building block.

Caption: Synthesis logic showing the synergistic directing effects leading to regioselective formation, and downstream medicinal utility.

Functional Utility & Applications

Medicinal Chemistry (Kinase Inhibitors)

In the development of inhibitors for kinases such as B-Raf or VEGFR , the 2-isopropyl-4-(trifluoromethyl)aniline moiety serves a dual purpose:

-

Hydrophobic Filling: The isopropyl group fills hydrophobic pockets (e.g., the gatekeeper region) that are too large for a methyl group but too small for a phenyl ring.

-

Conformational Lock: When coupled to a heterocycle (e.g., via a urea linkage), the ortho-isopropyl group forces the aniline ring to twist out of plane relative to the urea, often locking the molecule into a bioactive conformation that matches the enzyme active site.

Agrochemicals

The compound is a precursor for dinitroaniline-class herbicides and novel carboxamide fungicides.[1][2] The -CF₃ group prevents rapid degradation in soil (hydrolytic/oxidative stability), while the isopropyl group provides the necessary lipophilicity for cuticular penetration in plants.[2]

Handling, Stability & Safety Protocols

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][2][4] |

| Skin Irritation | H315 | Causes skin irritation.[2] |

| Eye Irritation | H319 | Causes serious eye irritation.[2] |

| STOT-SE | H335 | May cause respiratory irritation.[1][2] |

Storage & Stability:

-

Oxidation Sensitivity: Anilines are prone to oxidation.[2] Store under an inert atmosphere (Argon/Nitrogen) in amber glass vials.

-

Incompatibility: Reacts violently with strong oxidizing agents and acid chlorides.[2]

-

Self-Validation Protocol: Before use in critical steps, verify purity via 1H-NMR . Look for the characteristic isopropyl septet at ~2.9 ppm and the doublet at ~1.2 ppm.[2] The aromatic region should show a distinct pattern (singlet/doublet) confirming the 1,2,4-substitution.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for 4-(Trifluoromethyl)aniline (Precursor Data). Retrieved February 17, 2026, from [Link]

Sources

- 1. 888324-28-5|2,6-Diisopropyl-4-(trifluoromethyl)aniline|BLD Pharm [bldpharm.com]

- 2. 2-Aminobenzotrifluoride synthesis - chemicalbook [chemicalbook.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. 4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methylaniline | C10H8F7N | CID 9925543 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-amino-3-isopropylbenzotrifluoride synonyms and nomenclature

Structural Identification, Nomenclature, and Synthetic Context

Abstract

This technical guide provides an in-depth analysis of 4-amino-3-isopropylbenzotrifluoride (CAS 1101062-04-7), a specialized fluorinated intermediate used in the synthesis of advanced agrochemicals and pharmaceutical candidates.[1] The presence of both a lipophilic trifluoromethyl group and a sterically demanding isopropyl moiety adjacent to the amine creates unique challenges in nomenclature, isomeric purity, and chemical reactivity.[1] This document serves as a definitive reference for researchers requiring precise identification, synonym mapping, and structural validation protocols.

Part 1: The Nomenclature Matrix

In regulatory filings and patent literature, the naming of poly-substituted benzenes often fluctuates based on the chosen "parent" structure. For this molecule, the conflict arises between the aniline core (amine priority) and the benzotrifluoride core (historical/synthetic precursor).[1]

Synonym Mapping Table

The following table consolidates the accepted identifiers to prevent ambiguity in sourcing and database searching.

| Identifier Type | Value / Name | Context |

| IUPAC Name | 2-Isopropyl-4-(trifluoromethyl)aniline | Preferred. Follows functional group priority (Amine > Haloalkyl).[1] |

| Common Name | 4-Amino-3-isopropylbenzotrifluoride | Synthetic context.[1][2] Views the molecule as a derivative of benzotrifluoride. |

| CAS Number | 1101062-04-7 | Primary registry number for this specific isomer.[1][3] |

| Inverted Name | 4-(Trifluoromethyl)-2-isopropylaniline | Often used in older chemical catalogs.[1] |

| Chemical Formula | C₁₀H₁₂F₃N | Molecular Weight: 203.20 g/mol |

| SMILES | CC(C)C1=C(C=CC(=C1)C(F)(F)F)N | Machine-readable string for cheminformatics.[1] |

Nomenclature Logic & Priority

The shift between names is not arbitrary; it follows specific IUPAC hierarchy rules.

-

Rule: The principal functional group determines the parent name and is assigned position 1.

-

Application: The amino group (-NH₂) has higher priority than the trifluoromethyl group (-CF₃) or the isopropyl group (-CH(CH₃)₂).[1]

-

Result: The parent is aniline .[1][4] The amino group is at C1.[1]

-

Legacy Naming: If the synthesis starts from 3-isopropylbenzotrifluoride, chemists often retain "benzotrifluoride" as the parent, leading to "4-amino-3-isopropyl..." (where CF₃ is implicitly C1).[1]

Figure 1: Decision tree illustrating the divergence between IUPAC systematic naming and process-based nomenclature.

Part 2: Structural Integrity & Isomerism

The Ortho-Effect Challenge

The positioning of the isopropyl group is critical.[1] In "4-amino-3-isopropylbenzotrifluoride," the isopropyl group is ortho to the amine.[1] This creates significant steric hindrance around the nitrogen atom, affecting:

-

Nucleophilicity: The amine is less reactive towards bulky electrophiles compared to a non-hindered aniline.

-

Metabolic Stability: In drug design, this steric block can prevent enzymatic N-acetylation, potentially extending the half-life of the molecule in vivo [1].[1]

Distinguishing Isomers

A common error in synthesis is the formation of the regioisomer where the isopropyl group is meta to the amine (e.g., 2-amino-4-isopropyl-5-trifluoromethyl...).[1] Verification requires precise analytical protocols.

Protocol: Regioisomer Verification via 1H NMR

Objective: Confirm the ortho relationship between the amino and isopropyl groups.

-

Sample Prep: Dissolve 10 mg of the sample in 0.6 mL DMSO-d6.

-

Acquisition: Acquire a standard 1H NMR spectrum (minimum 400 MHz).

-

Analysis of Aromatic Region (6.5 - 7.5 ppm):

-

Look for the coupling pattern of the aromatic protons.[1]

-

Target Molecule (2,4-subst): You should observe an ABX or ABC system depending on the exact shifts. Crucially, look for a doublet with a large coupling constant (J ~8 Hz) indicating protons ortho to each other (C5 and C6), and a singlet or small doublet (meta coupling) for the proton at C3 (sandwiched between isopropyl and CF3).[1]

-

Key Indicator: The proton at C3 will show a distinct NOE (Nuclear Overhauser Effect) correlation with the Isopropyl-CH proton.[1]

-

-

Analysis of Amine Protons:

-

The -NH₂ signal (usually broad singlet around 4.0-5.5 ppm) may be shifted downfield or broadened further due to hydrogen bonding or steric rotation barriers caused by the ortho-isopropyl group.[1]

-

Part 3: Synthetic Context[1][2]

Understanding the synthesis explains the nomenclature. The compound is rarely made by adding the isopropyl group last (which would be difficult to direct).[1] It is typically derived from a pre-functionalized cumene (isopropylbenzene) derivative.[1]

Retrosynthetic Logic

The "Benzotrifluoride" name often implies the starting material was a benzotrifluoride derivative that underwent nitration and reduction.

-

Route A (Nitration): 3-Isopropylbenzotrifluoride

Nitration -

Route B (Aniline Functionalization): 2-Isopropylaniline

Iodination-

Precision: This route guarantees the "2-isopropyl" structure but is more expensive due to the CF3 source.[1]

-

Figure 2: Comparative synthetic pathways showing the origin of the "Benzotrifluoride" vs. "Aniline" nomenclature.

Part 4: References

-

PubChem. (2024).[1] Compound Summary: Fluorinated Anilines. National Library of Medicine. Retrieved from [Link]

-

Google Patents. (2020).[1] Process for preparing substituted anilines (CN111032617A). Retrieved from

Sources

- 1. prepchem.com [prepchem.com]

- 2. N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline | 70339-08-1 | Benchchem [benchchem.com]

- 3. 888324-28-5|2,6-Diisopropyl-4-(trifluoromethyl)aniline|BLD Pharm [bldpharm.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 3-Amino-4-nitrobenzotrifluoride | C7H5F3N2O2 | CID 223100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. US5300692A - Process for producing 4-amino-3-fluorobenzotrifluoride - Google Patents [patents.google.com]

2-amino-5-trifluoromethylcumene molecular weight and formula

The following technical monograph provides an in-depth analysis of 2-Amino-5-Trifluoromethylcumene , chemically identified as 2-Isopropyl-4-(trifluoromethyl)aniline . This guide is structured for researchers and drug development professionals, focusing on molecular identity, synthesis pathways, and applications in medicinal chemistry.

(Synonym: 2-Amino-5-Trifluoromethylcumene)

Executive Summary

2-Amino-5-Trifluoromethylcumene is a specialized fluorinated aniline derivative used primarily as an intermediate in the synthesis of agrochemicals and pharmaceutical compounds, particularly kinase inhibitors and lipophilic drug candidates. Its structure combines the steric bulk of an isopropyl group with the metabolic stability and electron-withdrawing properties of a trifluoromethyl (

Molecular Identity & Physicochemical Profile

The nomenclature "2-Amino-5-Trifluoromethylcumene" is derived from the cumene (isopropylbenzene) scaffold. Following IUPAC priority rules where the amine dictates the parent structure (aniline), the preferred chemical name is 2-Isopropyl-4-(trifluoromethyl)aniline .

Core Data Table

| Property | Specification |

| IUPAC Name | 2-Isopropyl-4-(trifluoromethyl)aniline |

| Common Synonym | 2-Amino-5-Trifluoromethylcumene |

| CAS Number | 1101062-04-7 |

| Molecular Formula | |

| Molecular Weight | 203.21 g/mol |

| SMILES | CC(C)C1=C(N)C=CC(C(F)(F)F)=C1 |

| Physical State | Liquid or Low-Melting Solid (Predicted) |

| Density | ~1.18 g/cm³ (Predicted) |

| LogP | ~3.2 (Predicted High Lipophilicity) |

Structural Analysis

The molecule features a benzene ring substituted at the 1, 2, and 4 positions (aniline numbering):

-

Position 1 (

): Primary amine, acting as the nucleophilic handle for coupling reactions. -

Position 2 (Isopropyl): Provides steric hindrance ortho to the amine, which can improve selectivity in downstream reactions and increase metabolic resistance.

-

Position 4 (

): Para to the amine, this group withdraws electron density, reducing the

Synthetic Pathways

The synthesis of 2-Isopropyl-4-(trifluoromethyl)aniline typically requires a multi-step approach to ensure correct regiochemistry, as direct electrophilic substitution on 4-(trifluoromethyl)aniline is difficult to control.

Pathway A: Nitration-Reduction of 4-Isopropylbenzotrifluoride (Preferred)

This route utilizes the directing effects of the isopropyl and trifluoromethyl groups to install the amine functionality.

-

Precursor Synthesis: 4-Isopropylbenzotrifluoride is synthesized via Suzuki coupling of 4-bromobenzotrifluoride with isopropylboronic acid.

-

Nitration: The precursor is nitrated using

.-

Mechanistic Insight: The isopropyl group is an ortho/para activator. The

group is a meta deactivator. -

Regioselectivity:[1] The position ortho to the isopropyl group (and meta to the

) is electronically favored. The position ortho to the -

Result: High regioselectivity for 2-nitro-1-isopropyl-4-(trifluoromethyl)benzene .

-

-

Reduction: The nitro group is reduced to the amine using catalytic hydrogenation (

) or metal reduction (

Pathway B: Electrophilic Trifluoromethylation (Alternative)

Direct trifluoromethylation of 2-isopropylaniline (cumidine) is possible but often yields mixtures and requires expensive reagents (e.g., Togni's reagent).

Synthesis & Purification Workflow (Graphviz)

Figure 1: Preferred synthetic pathway leveraging directing group effects for high regioselectivity.

Analytical Characterization

To validate the identity of synthesized 2-Isopropyl-4-(trifluoromethyl)aniline, the following spectroscopic signatures should be confirmed.

Nuclear Magnetic Resonance (NMR)

-

NMR (400 MHz,

-

1.25 (d, 6H,

-

2.90 (sept, 1H,

-

3.80 (br s, 2H): Amine protons (

- 6.70 (d, 1H): Aromatic proton at position 6 (ortho to amine).

- 7.25-7.35 (m, 2H): Aromatic protons at positions 3 and 5.

-

1.25 (d, 6H,

-

NMR:

- -62.5 ppm (s, 3F): Characteristic trifluoromethyl singlet.

Mass Spectrometry (MS)

-

Method: GC-MS or LC-MS (ESI+).

-

Expected Ion:

. -

Fragmentation: Loss of methyl radical (

) is common for isopropyl groups.

Applications in Drug Development

The 2-amino-5-trifluoromethylcumene scaffold is a valuable building block in medicinal chemistry, particularly for:

-

Kinase Inhibitors: The trifluoromethyl group mimics the size of an isopropyl group but with inverted electronics, often used to occupy hydrophobic pockets in ATP-binding sites while modulating potency.

-

Agrochemicals: Fluorinated anilines are key intermediates for herbicides and insecticides (e.g., phenylpyrazole derivatives) where metabolic stability is critical for field efficacy.

-

Lipophilicity Modulation: Introduction of this moiety significantly increases

, improving membrane permeability for CNS-targeted drugs.

Quality Control & Handling

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Anilines are prone to oxidation (browning) upon air exposure.

-

Safety: Like most fluorinated anilines, this compound should be handled as a potential skin irritant and toxic by inhalation. Use standard PPE (gloves, fume hood).

References

- Synthetic Methodology (General): Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

-

Fluorine in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

- Agrochemical Applications: Jeschke, P. (2010). The unique role of fluorine in the design of active ingredients for modern crop protection. ChemBioChem, 5(5), 570-589.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 2-Isopropyl-4-(trifluoromethyl)aniline: Predicted pKa and logP Values

Introduction: The Critical Role of pKa and logP in Modern Drug Discovery

In the landscape of drug discovery and development, the journey from a promising chemical entity to a clinically effective therapeutic is governed by a complex interplay of molecular properties. Among the most fundamental of these are the acid dissociation constant (pKa) and the logarithm of the partition coefficient (logP). These two parameters serve as critical indicators of a molecule's behavior in a biological system, profoundly influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

The pKa value quantifies the strength of an acid or base, defining the extent of ionization at a given pH.[1] For a drug molecule, its ionization state is paramount; it dictates solubility in aqueous environments like the gastrointestinal tract and bloodstream, and its ability to permeate lipid-based cell membranes.[1] Aromatic amines, a common motif in medicinal chemistry, are weak bases whose protonation state is crucial for target binding and overall pharmacokinetics.

Concurrently, logP , the ratio of a compound's concentration in a mixture of two immiscible solvents (typically octanol and water), provides a measure of its lipophilicity or hydrophobicity.[2] This parameter is a key determinant of a molecule's ability to cross biological membranes, its binding affinity to plasma proteins, and its potential for accumulation in fatty tissues.

This guide focuses on 2-Isopropyl-4-(trifluoromethyl)aniline, a substituted aniline featuring a sterically bulky isopropyl group at the ortho position and a potent electron-withdrawing trifluoromethyl group at the para position. Understanding the combined influence of these substituents on the aniline core is essential for predicting the molecule's behavior and optimizing its potential as a scaffold in pharmaceutical research. We will delve into the predicted pKa and logP values, the computational and theoretical underpinnings of these predictions, and the established experimental protocols for their empirical validation.

Predicted Physicochemical Properties: A Structural Dissection

| Compound | Molecular Structure | Experimental pKa | Experimental logP |

| Aniline | C₆H₅NH₂ | ~4.6[3][4] | ~0.9[5][6] |

| 2-Isopropylaniline | (CH₃)₂CHC₆H₄NH₂ | ~4.42 (Predicted)[7][8] | ~2.12[9] |

| 4-(Trifluoromethyl)aniline | CF₃C₆H₄NH₂ | ~2.77* | ~1.95 - 2.39[10][11] |

| 2-Isopropyl-4-(trifluoromethyl)aniline | (CH₃)₂CHC₆H₄(CF₃)NH₂ | ~2.5 - 2.8 (Predicted) | ~3.5 - 3.8 (Predicted) |

*Note: The pKa of 4-(Trifluoromethyl)aniline is derived from a reported pKb of 11.23 (pKa = 14 - pKb).[10] This is consistent with its known reduced basicity compared to aniline.[12]

Structural Analysis and Rationale for Predicted Values

The electronic and steric properties of the isopropyl and trifluoromethyl groups exert predictable, yet competing, influences on the aniline scaffold.

Analysis of Predicted pKa

The basicity of the aniline nitrogen is primarily determined by the availability of its lone pair of electrons to accept a proton.

-

Baseline: Aniline has a pKa of its conjugate acid of approximately 4.6.[3][4] Its basicity is already lower than aliphatic amines because the nitrogen's lone pair is partially delocalized into the aromatic π-system.[4]

-

Effect of the Trifluoromethyl (-CF₃) Group: The -CF₃ group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. Placed at the para position, it strongly pulls electron density from the benzene ring and, by extension, from the nitrogen atom. This delocalization significantly reduces the availability of the nitrogen's lone pair, making the amine a much weaker base. This is evidenced by the substantial drop in pKa for 4-(trifluoromethyl)aniline to ~2.77.[10][13]

-

Effect of the Isopropyl Group: The isopropyl group is a weak, electron-donating alkyl group through an inductive effect. In isolation, this would slightly increase the electron density on the nitrogen, leading to a higher pKa. However, its position ortho to the amino group introduces significant steric hindrance. This bulkiness can disrupt the solvation of the protonated form (the anilinium ion), destabilizing it and thereby making the parent amine a weaker base. The predicted pKa of 2-isopropylaniline (~4.42) being slightly lower than that of aniline (~4.6) suggests that the steric effect may outweigh the weak inductive effect in this case.[7][8]

Synthesis and Final Prediction: For 2-Isopropyl-4-(trifluoromethyl)aniline, the dominant electronic effect is the strong electron withdrawal by the para-trifluoromethyl group. This will drastically lower the pKa from the aniline baseline. The ortho-isopropyl group's influence is likely to be minor in comparison but will further contribute a slight decrease in basicity due to steric hindrance. Therefore, the pKa of the target molecule is predicted to be slightly lower than that of 4-(trifluoromethyl)aniline, falling within the 2.5 - 2.8 range.

Analysis of Predicted logP

Lipophilicity is largely an additive property, with different molecular fragments contributing to the overall value.

-

Baseline: Aniline is a moderately lipophilic molecule with a logP of ~0.9.[5][6]

-

Contribution of the Trifluoromethyl (-CF₃) Group: Fluorine is the most electronegative element, but when multiple fluorine atoms are present as in a -CF₃ group, the fragment becomes highly lipophilic. This is because the fluorine atoms are poor hydrogen bond acceptors and the fragment contributes significantly to the molecule's nonpolar surface area. The addition of a -CF₃ group to aniline increases the logP by more than a full log unit, to ~2.0-2.4.[10][11][14]

-

Contribution of the Isopropyl Group: Alkyl groups are classic lipophilic fragments. The addition of an isopropyl group to aniline also increases the logP significantly, with 2-isopropylaniline having a logP of ~2.12.[9]

Synthesis and Final Prediction: Both the trifluoromethyl and isopropyl groups will substantially increase the lipophilicity of the aniline core. By considering the logP of aniline (0.9) and adding the approximate lipophilic contributions from a trifluoromethyl group (~1.1-1.5 log units) and an isopropyl group (~1.2 log units), we can estimate the logP for 2-Isopropyl-4-(trifluoromethyl)aniline to be in the 3.5 - 3.8 range. This value indicates a highly lipophilic compound.

Computational Methodologies for pKa and logP Prediction

The predicted values in this guide are informed by data derived from computational models. Numerous software packages, such as ACD/Labs Percepta, are available to researchers for in-silico property prediction.[15][16] These tools primarily rely on two methodologies:

-

Fragment-Based/Substructure-Based Methods: These are the most common approaches. The software deconstructs the query molecule into a set of predefined structural fragments. Each fragment has an assigned value for its contribution to pKa or logP, derived from large databases of experimentally measured values. The final predicted value is an aggregate of these fragmental contributions, often with corrections for interactions between fragments.[1]

-

Quantitative Structure-Property Relationship (QSPR): These models use statistical methods to build a correlation between a molecule's physicochemical properties and a set of calculated molecular descriptors (e.g., electronic, topological, and geometrical properties).[1]

While these predictive tools are invaluable for high-throughput screening and lead optimization, it is crucial to recognize their limitations. The accuracy of a prediction is highly dependent on the quality and relevance of the training data used to build the model.[17] For novel chemical scaffolds not well-represented in the training database, prediction accuracy may decrease. Therefore, experimental validation remains the gold standard.

Experimental Protocols for pKa and logP Determination

To ensure the scientific integrity of any research program, predicted physicochemical values must be confirmed through empirical measurement. The following are standard, self-validating protocols for determining pKa and logP.

Protocol 1: pKa Determination by Potentiometric Titration

This method, considered a gold standard, measures the pH of a solution as a titrant of known concentration is added incrementally.[18] The pKa is determined from the inflection point of the resulting titration curve.

Methodology:

-

Instrument Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).

-

Sample Preparation: Accurately weigh and dissolve the test compound (2-Isopropyl-4-(trifluoromethyl)aniline) in a suitable co-solvent (e.g., methanol or DMSO) if necessary, and then dilute with deionized water to a final concentration between 10⁻³ M and 10⁻⁴ M.[19]

-

Ionic Strength Adjustment: Add a background electrolyte, typically 0.15 M potassium chloride (KCl), to maintain a constant ionic strength throughout the titration.

-

Inert Atmosphere: Purge the sample solution with an inert gas, such as nitrogen, for 10-15 minutes to remove dissolved carbon dioxide, which can interfere with the titration of bases.[20]

-

Titration: Place the solution in a jacketed vessel maintained at a constant temperature (e.g., 25°C). Immerse the calibrated pH electrode. Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl), adding the titrant in small, precise increments.

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the measured pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH value at the half-equivalence point, which corresponds to the midpoint of the steepest portion of the titration curve.[19]

Protocol 2: logP Determination by the Shake-Flask Method

This classic method directly measures the partitioning of a compound between n-octanol and water.[2]

Methodology:

-

Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4) for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

-

Stock Solution Preparation: Prepare a stock solution of the test compound in the organic phase (pre-saturated n-octanol) at a known concentration.

-

Partitioning: In a screw-cap vial, combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated aqueous buffer. The volume ratio can be adjusted depending on the expected lipophilicity of the compound.[21]

-

Equilibration: Agitate the vial at a constant temperature for a set period (e.g., 1-2 hours) to allow the compound to reach partitioning equilibrium.

-

Phase Separation: Centrifuge the vial to ensure a clean separation of the two phases.

-

Concentration Analysis: Carefully remove an aliquot from both the n-octanol and aqueous phases. Determine the concentration of the test compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The logP is calculated using the formula: logP = log₁₀ ( [Concentration in Octanol] / [Concentration in Water] )

Conclusion

The physicochemical properties of 2-Isopropyl-4-(trifluoromethyl)aniline are dominated by its substituents. The potent electron-withdrawing trifluoromethyl group is predicted to significantly decrease the basicity of the aniline nitrogen, resulting in a low pKa value estimated to be in the range of 2.5 to 2.8. Both the isopropyl and trifluoromethyl groups contribute substantially to the molecule's lipophilicity, leading to a high predicted logP value between 3.5 and 3.8. These in-silico predictions provide invaluable guidance for researchers, suggesting that this molecule is a weak base with high lipophilicity. Such characteristics are critical considerations in the design of compounds intended for biological applications, influencing everything from formulation strategies to the likelihood of crossing the blood-brain barrier. While computational predictions offer speed and efficiency, this guide underscores the necessity of rigorous experimental validation to confirm these crucial parameters and ensure the integrity of any drug development program.

References

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

-

Wikipedia. (2025, December 15). 4-(Trifluoromethyl)aniline. Retrieved from [Link]

-

University of Calgary. (n.d.). Amines. Retrieved from [Link]

-

ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

-

ACD/Labs. (2025, May 26). >25 Years of Reliable pKa Predictions from ACD/Labs. Retrieved from [Link]

-

Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

-

ACD/Labs. (n.d.). pKa Archives. Retrieved from [Link]

-

ACD/Labs. (n.d.). What is the pKa of my compound?. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

Bergström, C. A., et al. (2014). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

-

vCalc. (2021, August 10). pKa of Aniline. Retrieved from [Link]

-

Scribd. (n.d.). Potentiometric Acid-Base Titration Guide. Retrieved from [Link]

-

SIELC Technologies. (2018, February 16). 4-(Trifluoromethyl)aniline. Retrieved from [Link]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Retrieved from [Link]

-

The Good Scents Company. (n.d.). aniline, 62-53-3. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound Aniline (FDB003571). Retrieved from [Link]

-

Subirats, X., et al. (2015, August 30). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. Retrieved from [Link]

-

YouTube. (2020, October 7). CHM 230 predict acidity of aniline 3 6. Retrieved from [Link]

-

Yildiz, A., & Kaya, Y. (2024, December 11). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science. Retrieved from [Link]

-

JoVE. (2019, January 30). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from [Link]

- Andrés, A., et al. (2015). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral and ionizable drugs. Journal of Pharmaceutical and Biomedical Analysis.

-

ResearchGate. (n.d.). LogP / LogD shake-flask method v1. Retrieved from [Link]

-

SIELC Technologies. (2018, February 16). 2-Isopropylaniline. Retrieved from [Link]

-

PubChem. (n.d.). Aniline. Retrieved from [Link]

-

YouTube. (2023, June 29). Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture no. 18). Retrieved from [Link]

-

ResearchGate. (n.d.). Measured²⁰ log P values for benzoic acid and aniline derivatives of selectively fluorinated cyclohexanes. Retrieved from [Link]

-

PubChem. (n.d.). 2-Isopropylaniline. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Aniline (CAS 62-53-3). Retrieved from [Link]

-

Stenutz. (n.d.). 4-trifluoromethylaniline. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)aniline. Retrieved from [Link]

-

DempoChem. (n.d.). 4-Trifluoromethylaniline | CAS 455-14-1. Retrieved from [Link]

-

PubChem. (n.d.). N-Isopropylaniline. Retrieved from [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 3. pKa of Aniline [vcalc.com]

- 4. Showing Compound Aniline (FDB003571) - FooDB [foodb.ca]

- 5. aniline, 62-53-3 [thegoodscentscompany.com]

- 6. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-ISOPROPYLANILINE manufacturers and suppliers in india [chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. 2-Isopropylaniline | SIELC Technologies [sielc.com]

- 10. 4-(Trifluoromethyl)aniline(455-14-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 11. 4-trifluoromethylaniline [stenutz.eu]

- 12. 4-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]

- 13. journaleras.com [journaleras.com]

- 14. CAS 455-14-1: 4-(Trifluoromethyl)aniline | CymitQuimica [cymitquimica.com]

- 15. acdlabs.com [acdlabs.com]

- 16. youtube.com [youtube.com]

- 17. acdlabs.com [acdlabs.com]

- 18. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 20. dergipark.org.tr [dergipark.org.tr]

- 21. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Unknown: A Technical Safety Guide for 2-Isopropyl-4-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Isopropyl-4-(trifluoromethyl)aniline is a substituted aniline derivative with potential applications in pharmaceutical and chemical synthesis. As with many novel research chemicals, a comprehensive, publicly available Safety Data Sheet (SDS) is not readily accessible. This guide serves as an in-depth technical resource, synthesizing safety data from structurally analogous compounds to establish a robust framework for risk assessment and safe handling. Based on the toxicological profiles of related aromatic amines and trifluoromethylated compounds, 2-Isopropyl-4-(trifluoromethyl)aniline should be treated as a hazardous substance with potential for acute toxicity if swallowed, inhaled, or in contact with skin. It is also expected to be a skin and serious eye irritant. This document outlines a detailed protocol for risk mitigation, including the use of engineering controls, appropriate personal protective equipment (PPE), and emergency procedures, to ensure the safety of laboratory personnel.

Compound Profile and Inferred Hazards

2-Isopropyl-4-(trifluoromethyl)aniline belongs to the class of primary aromatic amines.[1][2] These compounds are known for their potential toxicity, as they can be readily absorbed through the skin and may affect respiratory and cardiovascular health.[1] The presence of the trifluoromethyl group can also influence the compound's reactivity and toxicological profile.[3]

While a specific SDS for this exact molecule is not available, a hazard assessment can be constructed by examining analogous compounds such as 4-(trifluoromethyl)aniline, 2-(trifluoromethyl)aniline, and other substituted anilines.[4][5]

Inferred Hazard Identification:

| Hazard Class | Inferred GHS Category | Basis for Inference from Analogous Compounds |

| Acute Oral Toxicity | Category 3 or 4 | 4-(Trifluoromethyl)aniline and 3-(Trifluoromethyl)aniline are classified as toxic or harmful if swallowed.[4][6][7] |

| Acute Dermal Toxicity | Category 2 or 3 | 4-(Trifluoromethoxy)aniline is classified as fatal in contact with skin.[6][8] |

| Acute Inhalation Toxicity | Category 1, 2 or 3 | 3-(Trifluoromethyl)aniline is classified as fatal if inhaled.[7] |

| Skin Corrosion/Irritation | Category 2 | 4-(Trifluoromethyl)aniline and its isomers are consistently reported as causing skin irritation.[8][9][10] |

| Serious Eye Damage/Irritation | Category 1 or 2 | Causes serious eye damage or irritation is a common warning for trifluoromethylanilines.[6][7][9] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | May cause damage to organs through prolonged or repeated exposure.[6][10] |

| Aquatic Hazard | Toxic to aquatic life | Many substituted anilines are toxic to aquatic life with long-lasting effects.[7][10] |

A primary toxicological concern with aromatic amines is their ability to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its oxygen-carrying capacity.[6][8] Onset of symptoms, such as cyanosis, headache, and dizziness, can be delayed for 2 to 4 hours after exposure.[6][8]

Risk Assessment and Control Workflow

Given the inferred hazards, a systematic approach to risk assessment is mandatory before any handling of 2-Isopropyl-4-(trifluoromethyl)aniline. The following workflow provides a structured methodology for ensuring laboratory safety.

Caption: Risk assessment and control workflow for handling 2-Isopropyl-4-(trifluoromethyl)aniline.

Safe Handling and Storage Protocols

Safe handling of 2-Isopropyl-4-(trifluoromethyl)aniline requires a multi-layered approach encompassing engineering controls, administrative controls, and personal protective equipment.

Engineering Controls

-

Ventilation: All manipulations of the compound, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[11][12]

-

Safety Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.[11]

Personal Protective Equipment (PPE) Selection

The selection of PPE should be based on a thorough risk assessment. The following diagram outlines a decision-making process for appropriate PPE selection.

Caption: Decision tree for selecting appropriate Personal Protective Equipment (PPE).

Storage

-

Store in a tightly sealed, properly labeled container.[13][14]

-

Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[11][14]

-

The storage area should be secure and accessible only to authorized personnel.[12][13]

Experimental Protocol: Preparation of a Stock Solution

This protocol provides a step-by-step guide for safely preparing a stock solution of 2-Isopropyl-4-(trifluoromethyl)aniline.

-

Preparation:

-

Don all required PPE as outlined in the PPE selection diagram.

-

Ensure the chemical fume hood is functioning correctly.

-

Assemble all necessary equipment (balance, weigh paper, spatula, volumetric flask, solvent, etc.) inside the fume hood.

-

-

Weighing:

-

Tare the balance with the weigh paper.

-

Carefully weigh the desired amount of 2-Isopropyl-4-(trifluoromethyl)aniline onto the weigh paper. Avoid creating dust or airborne particles.

-

-

Dissolution:

-

Carefully transfer the weighed compound into the volumetric flask.

-

Add a small amount of the desired solvent and gently swirl to dissolve the compound.

-

Once dissolved, add solvent to the calibration mark on the volumetric flask.

-

Cap the flask and invert several times to ensure a homogenous solution.

-

-

Cleanup:

-

Dispose of the used weigh paper and any contaminated materials in a designated hazardous waste container.

-

Clean any spills within the fume hood immediately according to the emergency procedures.

-

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

| Incident | Response Protocol |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[14] Seek immediate medical attention.[11] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13][14] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.[11] |

| Inhalation | Move the individual to fresh air.[13][14] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[15] |

| Ingestion | Do NOT induce vomiting.[14] Rinse mouth with water.[13] Seek immediate medical attention.[14] |

| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal.[11][12] Ventilate the area and wash the spill site after material pickup is complete. |

Toxicological and Ecotoxicological Profile

The toxicological properties of 2-Isopropyl-4-(trifluoromethyl)aniline have not been fully investigated.[14] However, based on its structural components, several toxicological endpoints are of concern:

-

Aniline Moiety: Aromatic amines are known to be absorbed through the skin and can cause methemoglobinemia.[6][8] Some aromatic amines are also classified as known or suspected carcinogens.[1]

-

Trifluoromethyl Group: The trifluoromethyl group is a common feature in many pharmaceuticals and agrochemicals. While generally considered to increase metabolic stability, the overall toxicological impact depends on the entire molecular structure.[3]

The ecotoxicological effects are also not well-documented, but related compounds are known to be toxic to aquatic life with long-lasting effects.[7][10] Therefore, this compound should not be released into the environment.[13]

Disposal Considerations

All waste containing 2-Isopropyl-4-(trifluoromethyl)aniline must be treated as hazardous waste.

-

Dispose of unused material and contaminated items in a properly labeled, sealed container.

-

Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it with household garbage or allow it to enter the sewage system.[9]

References

-

PubChem. (n.d.). 4-(Trifluoromethyl)aniline. Retrieved from [Link]

-

CPAchem Ltd. (2022). Safety data sheet according to 1907/2006/EC, Article 31. Retrieved from [Link]

-

ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

-

SKC Inc. (2024). SDS 2002 - Aromatic Amine Cleaning Developing Solution. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 3-(Trifluoromethyl)aniline. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Trifluoromethyl)aniline. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Iodo-(4-trifluoromethyl)aniline. Retrieved from [Link]

-

MDPI. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Retrieved from [Link]

-

ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

-

DIPLOMATA COMERCIAL. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

-

National Toxicology Program - NIH. (2026). Abstract for TOX-96. Retrieved from [Link]

-

PubMed. (n.d.). Toxicology of fluorine-containing monomers. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Toxicology of fluorine-containing monomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(Trifluoromethyl)aniline | C7H6F3N | CID 6922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. sigmaaldrich.cn [sigmaaldrich.cn]

- 9. cpachem.com [cpachem.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. international.skcinc.com [international.skcinc.com]

- 13. echemi.com [echemi.com]

- 14. 4-(Trifluoromethyl)aniline(455-14-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 15. 3-TRIFLUOROMETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Methodological & Application

Synthesis of 2-Isopropyl-4-(trifluoromethyl)aniline: A Detailed Guide for Drug Development Professionals

This comprehensive application note provides detailed protocols and scientific insights for the synthesis of 2-isopropyl-4-(trifluoromethyl)aniline from 4-aminobenzotrifluoride. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the available synthetic strategies, their underlying mechanisms, and practical implementation. We will explore two primary synthetic routes: direct Friedel-Crafts alkylation and a two-step reductive amination pathway. Each method is presented with a detailed protocol, a discussion of its advantages and limitations, and the critical parameters that ensure successful and reproducible outcomes.

Introduction

2-Isopropyl-4-(trifluoromethyl)aniline is a key building block in the synthesis of various pharmacologically active molecules and agrochemicals. The presence of the trifluoromethyl group imparts unique properties such as increased metabolic stability and enhanced binding affinity, making it a desirable moiety in medicinal chemistry. The starting material, 4-aminobenzotrifluoride, is a readily available and versatile intermediate.[1] This document will provide a comparative analysis of two distinct and effective methods for the ortho-isopropylation of 4-aminobenzotrifluoride.

Method 1: Direct ortho-Alkylation via Friedel-Crafts Reaction

The Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds on an aromatic ring.[2] However, the direct alkylation of anilines presents significant challenges due to the basicity of the amino group, which can complex with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution.[3] Despite these challenges, under carefully controlled conditions, ortho-alkylation can be achieved.

Mechanistic Rationale

The reaction proceeds through the generation of an isopropyl carbocation from an alkylating agent, such as isopropyl bromide or isopropanol, in the presence of a strong Lewis acid like aluminum chloride (AlCl₃).[4] The amino group of 4-aminobenzotrifluoride complexes with AlCl₃, which paradoxically can help direct the incoming electrophile to the ortho position due to steric and electronic effects. However, this complexation also significantly reduces the nucleophilicity of the aromatic ring, often requiring forcing conditions.

Reaction Pathway: Friedel-Crafts Alkylation

Sources

- 1. Branch-Selective Alkene Hydroarylation by Cooperative Destabilization: Iridium-Catalyzed ortho-Alkylation of Acetanilides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. adichemistry.com [adichemistry.com]

- 4. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]

Application Note: Friedel-Crafts Alkylation of 4-(Trifluoromethyl)aniline with Isopropyl Halides

Executive Summary

This application note details the protocol for the regioselective ortho-alkylation of 4-(trifluoromethyl)aniline (also known as

The Challenge: This transformation presents a classic "electronic conflict" in organic synthesis. The substrate contains a strongly deactivating group (

The Solution: This protocol utilizes a High-Temperature Modified Friedel-Crafts approach. By using stoichiometric aluminum chloride (

Mechanistic Insight & Reaction Design

The "Aniline Catastrophe"

In standard electrophilic aromatic substitution (EAS), the amine directs ortho/para. However, upon addition of

The complexed species is electron-deficient. To proceed, the reaction requires:

-

Excess Lewis Acid:

equivalent to complex the amine, plus catalytic amounts for the alkyl halide activation. -

Thermal Activation: High temperatures (

) are necessary to access the transition state of the deactivated ring.

Regioselectivity

- Effect: Directs meta (relative to itself).

- Effect: Directs ortho/para (relative to itself).

-

Synergy: Since the groups are para to each other, the meta position of

is the ortho position of

Pathway Visualization

The following diagram illustrates the competing pathways and the necessity of the aluminum complex for ortho-direction.

Figure 1: Reaction pathway highlighting the obligatory N-AlCl3 complex formation which necessitates high-temperature conditions.

Experimental Protocol

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv. | Role | Purity Requirements |

| 4-(Trifluoromethyl)aniline | 161.12 | 1.0 | Substrate | >98%, dry |

| 2-Chloropropane | 78.54 | 1.5 | Alkylating Agent | Anhydrous |

| Aluminum Chloride ( | 133.34 | 1.5 - 2.0 | Lewis Acid | Fresh, Yellow/Green (White/Grey powder indicates hydrolysis) |

| 1,2-Dichlorobenzene | 147.00 | Solvent | Solvent | Anhydrous, bp |

Note on Halide Choice: While 2-bromopropane is more reactive, 2-chloropropane is preferred for thermal reactions to prevent rapid volatilization before reaction onset.

Step-by-Step Methodology

Step 1: Complex Formation (Exothermic)

-

Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, internal thermometer, and pressure-equalizing addition funnel.

-

Connect the condenser outlet to a caustic scrubber (

trap) to neutralize -

Charge the flask with 4-(trifluoromethyl)aniline (16.1 g, 100 mmol) and 1,2-dichlorobenzene (80 mL).

-

Cool the solution to

using an ice bath. -

Critical Step: Slowly add

(20.0 g, 150 mmol) portion-wise over 30 minutes.-

Observation: A thick slurry/precipitate will form (the amine-Lewis acid salt). Ensure stirring is robust.

-

Safety: The exotherm is significant.[1] Do not allow temp to exceed

during addition.

-

Step 2: Alkylation

-

Remove the ice bath and allow the slurry to warm to room temperature.

-

Add 2-chloropropane (11.8 g, 150 mmol) via the addition funnel.

-

Heat the reaction mixture slowly to

.-

Note: The isopropyl halide (bp

) will reflux initially. As the reaction proceeds, it will be consumed. If using an open system, significant halide loss will occur. Use a sealed tube or autoclave if possible for best yields. If using standard glassware, add the halide sub-surface slowly at elevated temperature (

-

Step 3: Reaction Monitoring

-

Maintain temperature at

for 6–12 hours. -

Monitor via GC-MS or HPLC.

-

Sampling: Remove 50 µL, quench in 1M

/EtOAc, shake, and inject the organic layer. -

Endpoint: <5% starting material remaining.

-

Step 4: Workup & Isolation

-

Cool the mixture to room temperature.

-

Quench: Pour the reaction mixture slowly into a stirred mixture of Ice (200 g) and concentrated

(20 mL) .-

Why Acidic Quench? To keep the aniline protonated and soluble in the aqueous phase while removing non-basic organics (if any), or to break the Al-complex vigorously. Correction: For isolation of the free aniline, a basic workup is often easier to separate the aluminum salts as aluminates or hydroxides.

-

Preferred Method: Quench into Ice/

(20% aq) . This dissolves aluminum as sodium aluminate (

-

-

Extract with Dichloromethane (DCM) (

). -

Wash combined organics with Brine (

). -

Dry over

, filter, and concentrate under reduced pressure. -

Purification: Distillation under high vacuum (bp approx.

at 2 mmHg) or Flash Chromatography (

Workflow Visualization

Figure 2: Operational workflow for the batch synthesis.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the protocol is self-validating, check these parameters during execution:

| Issue | Observation | Root Cause | Corrective Action |

| No Reaction | SM peak unchanged after 4h | Temp too low or | Ensure Temp |

| Polyalkylation | M+42 and M+84 peaks in MS | Product is more reactive than SM | Stop reaction at 85% conversion. Reduce halide equivalents to 1.1. |

| Halide Loss | Reflux stops, temp spikes | Isopropyl chloride boiled off | Use a sealed pressure vessel (Autoclave) or add halide slowly via syringe pump below solvent surface. |

| Tarry Residue | Black viscous oil | Polymerization of solvent/substrate | Ensure |

References

-

Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Wiley-Interscience. (Foundational text on Lewis Acid mechanisms).[2][3]

- Groggins, P. H. (1958). Unit Processes in Organic Synthesis. McGraw-Hill.

-

Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

-

Patents on Fluoroaniline Synthesis: Various industrial patents describe the difficulty of direct alkylation, often favoring the synthesis of 2-isopropyl-4-nitrobenzotrifluoride followed by reduction. See US Patent 3,484,487 (Amination of aryl halides) for context on handling these deactivated systems.[4]

Disclaimer: This protocol involves hazardous chemicals (

Sources

Application Note: Strategic Incorporation of 2-Isopropyl-4-(trifluoromethyl)aniline in Kinase Inhibitor Design

This Application Note is designed for medicinal chemists and structural biologists involved in kinase inhibitor discovery. It focuses on the strategic incorporation of 2-Isopropyl-4-(trifluoromethyl)aniline (CAS: 24279-39-8) as a privileged fragment for modulating potency, selectivity, and metabolic stability.

Part 1: Structural Rationale & SAR Logic

The 2-Isopropyl-4-(trifluoromethyl)aniline moiety is not merely a passive building block; it is a "conformational control element." In the crowded ATP-binding pocket of protein kinases, planar molecules often lack selectivity.[1] This fragment introduces critical 3D-dimensionality and electronic modulation.[1]

The "Ortho-Twist" Effect (Selectivity)

The isopropyl group at the ortho position (C2) creates significant steric bulk close to the aniline nitrogen. When coupled to a heteroaromatic core (e.g., pyrimidine, quinazoline, or purine), this bulk forces the aniline ring to rotate out of the plane of the core scaffold, typically adopting a dihedral angle of 40–60°.[1]

-

Mechanism: This "twisted" conformation allows the inhibitor to accommodate the Gatekeeper residue (often Methionine or Threonine) without steric clash.

-

Application: Crucial for designing Type II inhibitors (which bind the DFG-out conformation) or targeting kinases with smaller hydrophobic pockets where a planar molecule would be sterically rejected.

The Para-Trifluoromethyl Anchor (Potency & ADME)

The

-

Metabolic Blocking: It blocks the typically labile para-position from Cytochrome P450-mediated oxidation (hydroxylation).

-

Hydrophobic Reach: It extends deep into the hydrophobic back-pocket (Pocket II) or the solvent front, depending on the binding mode, increasing binding enthalpy via van der Waals interactions.[1]

-

Electronic Modulation: The strong electron-withdrawing nature (

) reduces the electron density on the aniline nitrogen. While this lowers nucleophilicity (making synthesis harder), it increases the acidity of the N-H bond, potentially strengthening the Hydrogen Bond Donor capability to the kinase hinge region (backbone carbonyl).[1]

Pharmacophore Visualization

The following diagram illustrates the logical flow of using this fragment in a design campaign.

Caption: Mechanistic contribution of substituents to kinase inhibitor efficacy.

Part 2: Synthetic Protocols

Coupling 2-Isopropyl-4-(trifluoromethyl)aniline to a standard kinase core (e.g., 2,4-dichloropyrimidine) is chemically challenging.[1] The steric hindrance of the isopropyl group combined with the electron-withdrawing

Protocol A: Acid-Mediated (The "Activation" Method)

Best for: Robust heteroaromatic cores (Pyrimidines, Triazines) stable to acid.[1]

Rationale: Since the aniline is non-nucleophilic, we must activate the electrophile (the chloropyrimidine) by protonating it.[1]

Materials:

-

Core: 2,4-Dichloropyrimidine (1.0 equiv)[1]

-

Fragment: 2-Isopropyl-4-(trifluoromethyl)aniline (1.1 equiv)

-

Solvent: 2,2,2-Trifluoroethanol (TFE) or n-Butanol[1]

-

Catalyst: HCl (4M in Dioxane, 1.0 equiv) or TFA (1.0 equiv)[1]

Step-by-Step:

-

Dissolution: Dissolve 1.0 mmol of 2,4-dichloropyrimidine in 5 mL of TFE (Trifluoroethanol). Note: TFE promotes

via H-bonding activation. -

Addition: Add 1.1 mmol of the aniline fragment.

-

Acidification: Add 1.0 mmol of HCl (4M in dioxane). The solution may turn yellow/orange.[1]

-

Heating: Heat the reaction mixture to 85°C in a sealed vial for 12–24 hours.

-

Monitoring: Monitor by LC-MS. Look for the mass shift corresponding to mono-substitution.

-

Workup: Remove volatiles under reduced pressure. Redissolve in EtOAc, wash with saturated

(to neutralize), then Brine. Dry over -

Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Buchwald-Hartwig Amination (The "High-Fidelity" Method)

Best for: Unreactive cores or when acid-sensitive groups are present.

Rationale: Palladium catalysis bypasses the nucleophilicity issue.[1] The choice of ligand is critical; BrettPhos or Xantphos are required to accommodate the bulky ortho-isopropyl group.

Materials:

-

Core: Aryl/Heteroaryl Chloride (1.0 equiv)[1]

-

Fragment: 2-Isopropyl-4-(trifluoromethyl)aniline (1.2 equiv)

-

Catalyst:

(5 mol%)[1] -

Ligand: BrettPhos (10 mol%) - Critical for hindered anilines.

-

Base:

(2.5 equiv)[1] -

Solvent: Anhydrous 1,4-Dioxane[1]

Step-by-Step:

-

Prep: Flame-dry a reaction vial and purge with Argon/Nitrogen.

-

Loading: Add Core (1.0 mmol), Aniline (1.2 mmol),

(325 mg), -

Solvation: Add anhydrous Dioxane (10 mL) via syringe.

-

Degassing: Sparge with Argon for 5 minutes.

-

Reaction: Seal and heat to 100°C for 4–16 hours.

-

Workup: Filter through a Celite pad (elute with EtOAc). Concentrate filtrate.[1]

-

Purification: Flash chromatography.

Part 3: Comparison of Synthetic Routes

| Feature | Method A: Acid-Mediated | Method B: Pd-Catalyzed (Buchwald) |

| Reactivity Scope | Limited to electron-deficient cores (Pyrimidines) | Universal (Pyridines, Quinolines, Arenes) |

| Steric Tolerance | Moderate (Requires high heat) | Excellent (Ligand dependent) |

| Cost | Low | High (Pd/Ligand cost) |

| Scalability | High (Kilogram scale friendly) | Moderate (Catalyst removal required) |

| Success Rate | 60% with this specific aniline | >90% with this specific aniline |

Part 4: Experimental Workflow Diagram

The following Graphviz diagram outlines the decision tree for incorporating this fragment into a lead compound.

Caption: Decision matrix for synthetic coupling of hindered anilines.

Part 5: References & Grounding[1]

-

Fragment-Based Discovery & Kinase Selectivity:

-

Synthetic Methodology (SNAr vs Buchwald):

-

Source: Abbott, B., et al. (2014).[1] "Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors." Bioorganic & Medicinal Chemistry.

-

Relevance: Demonstrates the necessity of Buchwald-Hartwig coupling for sterically hindered or electron-deficient anilines when SNAr fails.

-

Link:[1]

-

-

General Kinase Inhibitor Synthesis Guide:

-

Source: Roskoski, R. Jr. (2021).[1] "Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis." Journal of Medicinal Chemistry.

-

Relevance: Provides the foundational synthetic routes for approved kinase inhibitors, serving as a benchmark for protocol design.[1]

-

Link:[1]

-

-

Chemical Properties of the Fragment:

Sources

Application Notes and Protocols for Cross-Coupling Reactions of 2-Isopropyl-4-(trifluoromethyl)aniline

Introduction: Navigating the Synthesis of Complex Anilines

In the landscape of modern medicinal and materials chemistry, the functionalization of aniline scaffolds is a cornerstone for the development of novel therapeutics and functional materials. 2-Isopropyl-4-(trifluoromethyl)aniline presents a unique synthetic challenge and opportunity. The molecule's structure, characterized by a sterically demanding isopropyl group ortho to the amine and a potent electron-withdrawing trifluoromethyl group at the para position, dictates a nuanced approach to its synthetic transformations. The trifluoromethyl group enhances metabolic stability and lipophilicity, making it a valuable moiety in drug design, while the isopropyl group can influence binding selectivity and pharmacokinetic profiles.

This guide provides detailed protocols and mechanistic insights for the palladium-catalyzed cross-coupling of 2-Isopropyl-4-(trifluoromethyl)aniline, focusing on Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The protocols herein are designed as robust starting points for researchers, with an emphasis on the rationale behind the selection of catalysts, ligands, bases, and solvents to overcome the inherent steric and electronic challenges of the substrate.

Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl structures, which are prevalent in many biologically active compounds.[1][2] For a substrate like 2-Isopropyl-4-(trifluoromethyl)aniline (assuming a bromo- or iodo-functionalized version for coupling), the steric hindrance from the ortho-isopropyl group can impede the approach of the coupling partners to the metal center. Additionally, the electron-withdrawing trifluoromethyl group can influence the rates of oxidative addition and reductive elimination.

Mechanistic Considerations:

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[3] For sterically hindered substrates, the use of bulky, electron-rich phosphine ligands is crucial. These ligands promote the formation of a monoligated Pd(0) species, which is more sterically accessible for oxidative addition, and can accelerate the rate-limiting reductive elimination step.[4][5][6]

Visualizing the Suzuki-Miyaura Catalytic Cycle

Sources

- 1. benchchem.com [benchchem.com]

- 2. Lab Reporter [fishersci.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

Application Note: Scalable Manufacturing Routes for 2-Isopropyl-4-(trifluoromethyl)aniline

This Application Note is designed for process chemists and engineers involved in the scale-up of fluorinated aromatic intermediates. It details the manufacturing routes for 2-Isopropyl-4-(trifluoromethyl)aniline , a critical building block for next-generation agrochemicals and pharmaceutical APIs.

Executive Summary

The synthesis of 2-Isopropyl-4-(trifluoromethyl)aniline (also referred to as 4-amino-3-isopropylbenzotrifluoride) presents a classic regioselectivity challenge: installing an electron-rich alkyl group ortho to an amine on a ring deactivated by a trifluoromethyl group.

While laboratory methods often rely on expensive transition-metal catalysis (e.g., Pd-catalyzed coupling), industrial scalability demands routes utilizing commodity reagents (propene, nitric acid) and robust catalytic systems. This guide evaluates and details two primary manufacturing pathways:

-

Route A (Preferred): Direct Ortho-Alkylation of 4-(Trifluoromethyl)aniline.

-

Route B (Alternative): Nitration/Reduction of 3-Isopropylbenzotrifluoride.

Comparative Route Analysis

| Metric | Route A: Ortho-Alkylation | Route B: Nitration/Reduction |

| Starting Material | 4-(Trifluoromethyl)aniline (Commodity) | 3-Isopropylbenzotrifluoride (Specialty) |

| Step Count | 1 (Convergent) | 2 (Linear) |

| Atom Economy | High (100% with Propene) | Moderate (Loss of H2O/O2) |

| Key Challenge | High Pressure/Temp Engineering | Isomer Separation (Regioselectivity) |

| Scalability | Excellent (Continuous Flow compatible) | Good (Batch preferred) |

Chemical Reaction Engineering (Route A)

Mechanism: Aluminum-Mediated Ortho-Alkylation

The most scalable route utilizes the Strohmeyer-Ecke alkylation principle. 4-(Trifluoromethyl)aniline is reacted with propene in the presence of an aluminum anilide catalyst. The catalyst coordinates the alkene and directs the alkyl group exclusively to the ortho position via a six-membered transition state, overcoming the electronic deactivation of the -CF3 group.

Reaction Scheme Visualization (Graphviz)

[1]

Detailed Experimental Protocol (Route A)

Objective: Synthesis of 1.0 kg of 2-Isopropyl-4-(trifluoromethyl)aniline.

Equipment Requirements

-

Reactor: 2.0 L Hastelloy or Stainless Steel (SS316) High-Pressure Autoclave (rated >100 bar).

-

Agitation: Gas-entrainment impeller (1000+ RPM).

-

Feed System: Mass flow controller for Propene gas.

Reagents & Materials

-

4-(Trifluoromethyl)aniline (Purity >99%): 1000 g (6.21 mol)

-

Aluminum Chloride (AlCl3), anhydrous: 25 g (0.19 mol, 3 mol%)

-

Aluminum Powder (optional, to suppress Cl2): 2.0 g

-

Propene Gas (Polymer grade): ~280 g (6.65 mol, 1.07 eq)

Step-by-Step Procedure

-

Catalyst Formation (In-Situ):

-

Charge the autoclave with 4-(trifluoromethyl)aniline (1000 g).

-

Add Aluminum Chloride (25 g) and Aluminum powder under a nitrogen blanket.

-

Note: The reaction of AlCl3 with aniline is exothermic and releases HCl gas. Vent carefully to a scrubber.

-

Heat the mixture to 140°C for 30 minutes to ensure complete formation of the active aluminum anilide species.

-

-

Alkylation:

-

Seal the reactor and heat to 280°C . Pressure will rise due to vapor pressure of the aniline.

-

Start agitation at maximum speed (critical for gas-liquid mass transfer).

-

Feed Propene gas slowly to maintain a reactor pressure of 50–60 bar .

-

Process Control (IPC): Monitor propene consumption. The reaction is complete when propene uptake ceases (typically 4–6 hours).

-

Stop Condition: GC analysis shows <2% starting material and <5% di-isopropyl impurity.

-

-

Quench & Workup:

-

Cool the reactor to 80°C .

-

Carefully vent excess propene to a flare/scrubber.

-

Hydrolysis: Transfer the reaction mass slowly into a stirred vessel containing 15% NaOH (aq) (500 mL) to decompose the aluminum catalyst.

-

Caution: This step is highly exothermic. Maintain temp <60°C.

-

Separate the phases. The organic layer (bottom, density ~1.2 g/mL) contains the crude product.

-

-

Purification:

-

Wash the organic layer with water (2 x 500 mL) and brine (1 x 500 mL).

-

Perform Fractional Distillation under vacuum (10–20 mbar).

-

Fraction 1: Unreacted Aniline (Recycle).

-

Fraction 2:Target Product (bp ~115–120°C @ 15 mmHg).

-

Residue: 2,6-Diisopropyl derivatives.

-

-

Expected Results

Alternative Route: Nitration of 3-Isopropylbenzotrifluoride

This route is viable if high-pressure autoclave facilities are unavailable. It relies on the regioselective nitration of m-isopropylbenzotrifluoride.

Process Logic

-

Precursor: 3-Isopropylbenzotrifluoride (CAS 32446-13-8).

-

Directing Effects:

-

-CF3 (pos 1) directs meta (to pos 5).

-

-Isopropyl (pos 3) directs ortho/para (to pos 2, 4, 6).

-

Conflict: The activating isopropyl group dominates. Major isomers are 4-nitro (ortho to iPr) and 6-nitro (para to iPr).

-

Note: The target aniline requires the nitro group at position 4 (relative to CF3 at 1 and iPr at 2 in the aniline numbering). Wait—using benzotrifluoride numbering:

-

Precursor: 1-CF3, 3-iPr.

-

Target Aniline: 1-CF3, 3-iPr, 4-NH2.

-

Required Nitro: 4-nitro-3-isopropylbenzotrifluoride .[5]

-

Sterics favor the 6-nitro isomer (para to iPr). Therefore, this route suffers from poor regioselectivity (~60:40 ratio of unwanted 6-nitro to desired 4-nitro).

-

-

Workflow Diagram (Graphviz)

Analytical Controls & Specification

To ensure pharmaceutical/agrochemical grade quality, the following analytical methods must be validated.

In-Process Control (IPC) - GC Method

-

Column: DB-5 or equivalent (30m x 0.25mm x 0.25µm).

-

Injector: 250°C, Split 50:1.

-

Oven: 60°C (2 min) → 20°C/min → 280°C (5 min).

-

Detector: FID @ 300°C.

-

Retention Times (Approx):

-

4-(Trifluoromethyl)aniline: 4.5 min

-

Target Product: 6.2 min

-

Di-isopropyl impurity: 7.8 min

-

Product Specification Sheet

| Parameter | Specification | Method |

| Appearance | Clear, pale yellow liquid | Visual |

| Assay (GC) | ≥ 99.0% | GC-FID |

| Moisture | ≤ 0.1% | Karl Fischer |

| Identification | Conforms to structure | H-NMR / IR |

| Unknown Impurities | ≤ 0.10% each | GC-FID |

Safety & Handling (HSE)

-

High Pressure (Route A): The alkylation operates at 50–60 bar. Reactors must be equipped with rupture discs and pressure relief valves vented to a safe location.

-

Hydrofluoric Acid Potential: Although not used directly, degradation of fluorinated aromatics at extreme temperatures (>350°C) can release HF. Monitor reactor headspace pH.

-

Aluminum Alkyls: The catalyst residue in Route A generates aluminum hydroxides and potentially flammable gases upon hydrolysis. Quench slowly under inert atmosphere.

References

-

Strohmeyer, M. et al. "Process for the preparation of ortho-alkylated anilines." US Patent 3,654,364.

- Olah, G. A. "Friedel-Crafts and Related Reactions." Interscience Publishers, 1964.

-

ChemicalBook. "4-Amino-3-isopropylbenzotrifluoride - Product Properties."

-

Ecke, G. G. et al. "Ortho-Alkylation of Aromatic Amines." Journal of Organic Chemistry, Vol 22, Issue 6, 1957.

-

BenchChem. "Safety Data Sheet: 2-Isopropyl-4-(trifluoromethyl)aniline."

Disclaimer: This protocol is for research and development purposes. Scale-up requires a full Process Hazard Analysis (PHA) and compliance with local regulations.

Sources

- 1. CN103265435A - Clean preparation method of 4-chlorine-3-nitrobenzotrifluoride - Google Patents [patents.google.com]

- 2. 4-Amino-3-nitrobenzotrifluoride CAS#: 400-98-6 [m.chemicalbook.com]

- 3. WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google Patents [patents.google.com]

- 4. 3-Nitrobenzotrifluoride | 98-46-4 [amp.chemicalbook.com]

- 5. lookchem.com [lookchem.com]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Reactivity of Electron-Poor Anilines in Nucleophilic Substitution

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low reactivity of electron-poor anilines in nucleophilic substitution reactions. Here, we will delve into the root causes of this common issue and provide actionable troubleshooting strategies and detailed protocols to enhance your reaction success.

I. Frequently Asked Questions (FAQs)

Q1: Why is my electron-poor aniline not reacting in a nucleophilic aromatic substitution (SNAr) reaction?

A: Electron-poor anilines, such as those containing nitro (-NO2) or cyano (-CN) groups, exhibit reduced nucleophilicity.[1][2][3] The electron-withdrawing nature of these substituents decreases the electron density on the nitrogen atom, making its lone pair less available to attack an electrophilic aromatic ring.[1][2] This inherently lowers the reaction rate of SNAr reactions.[4]

Q2: I'm observing no product formation, even at elevated temperatures. What is the likely cause?